![molecular formula C7H10N2O2S2 B1531817 (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol CAS No. 2165480-97-5](/img/structure/B1531817.png)
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
Overview
Description
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol, also known as MDT-SO, is a novel synthetic compound that was first reported in 2020. It is a small molecule that has been found to have a wide range of potential applications in the field of scientific research. MDT-SO has been found to have interesting properties such as its ability to modulate cell proliferation, apoptosis, and autophagy. In addition, MDT-SO has been found to have immunomodulatory effects and to induce the production of reactive oxygen species (ROS) in cells.
Scientific Research Applications
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to have a wide range of potential applications in the field of scientific research. It has been found to have immunomodulatory effects and to induce the production of ROS in cells. In addition, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to modulate cell proliferation, apoptosis, and autophagy. It has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has also been found to be a potent inhibitor of the enzyme 5-Lipoxygenase (5-LOX), which is involved in inflammation, asthma, and atherosclerosis.
Mechanism Of Action
The mechanism of action of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol is not yet fully understood. However, it has been suggested that (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol may act by modulating the production of ROS in cells. It has also been suggested that (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol may act by modulating the expression of genes involved in cell proliferation, apoptosis, and autophagy. In addition, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to be a potent inhibitor of the enzymes COX-2 and 5-LOX, which are involved in inflammation and other diseases.
Biochemical And Physiological Effects
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol can modulate cell proliferation, apoptosis, and autophagy. It has also been found to be a potent inhibitor of the enzymes COX-2 and 5-LOX, which are involved in inflammation and other diseases. In addition, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to induce the production of ROS in cells, which can have both beneficial and detrimental effects.
Advantages And Limitations For Lab Experiments
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has a number of advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and use in experiments. In addition, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been found to have a range of biological effects, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to using (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol in experiments. It is not yet fully understood how (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol works and its effects on cells may vary depending on the cell type and experimental conditions.
Future Directions
The potential applications of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol are still being explored. Further research is needed to better understand the mechanism of action of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol and to determine its effects on different cell types and in different experimental conditions. In addition, further research is needed to explore the potential applications of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol in the fields of cancer, inflammation, and other diseases. Finally, additional studies are needed to determine the safety and efficacy of (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol for use in humans.
properties
IUPAC Name |
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-4-8-9-7(12-4)13-6-3-11-2-5(6)10/h5-6,10H,2-3H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCAPVJMPAWRNW-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



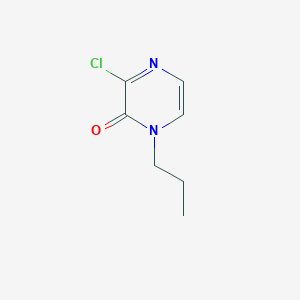
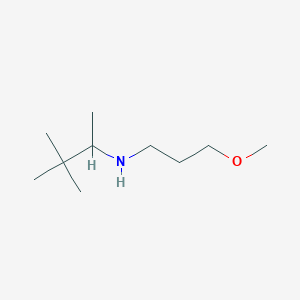
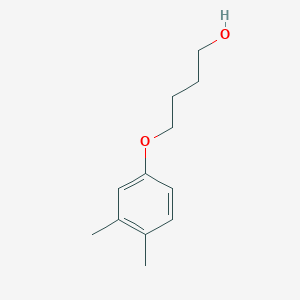
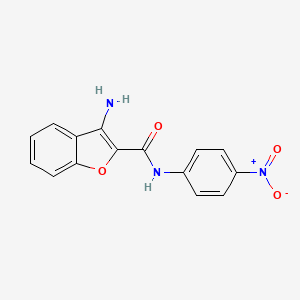
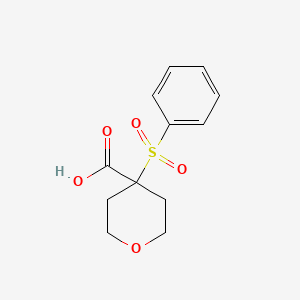
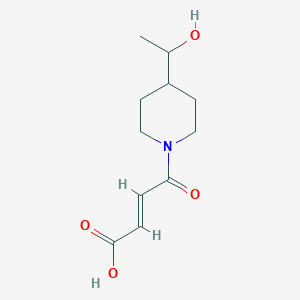
![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
![{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone](/img/structure/B1531749.png)
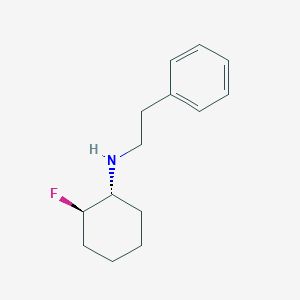
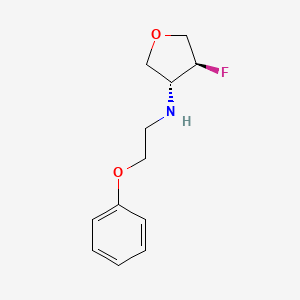
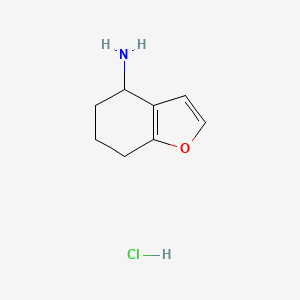
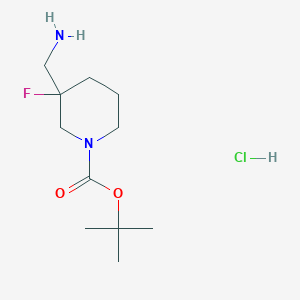
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)